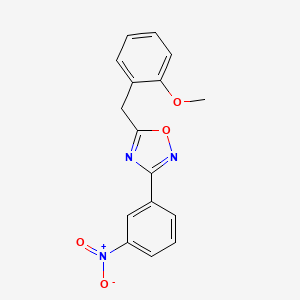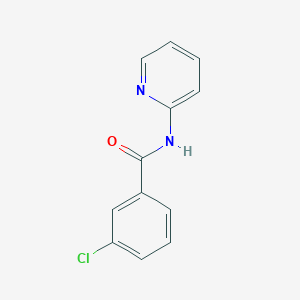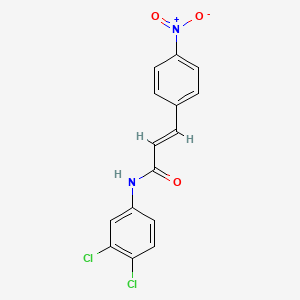![molecular formula C12H8F2N2O5 B5788249 N-[2-(difluoromethoxy)phenyl]-5-nitro-2-furamide](/img/structure/B5788249.png)
N-[2-(difluoromethoxy)phenyl]-5-nitro-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(difluoromethoxy)phenyl]-5-nitro-2-furamide is a chemical compound known for its potential as a research tool in the field of biochemistry and pharmacology. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In
Wirkmechanismus
The mechanism of action of N-[2-(difluoromethoxy)phenyl]-5-nitro-2-furamide is still being studied. It is believed to work by binding to certain enzymes and inhibiting their activity. For example, it has been shown to bind to the active site of COX-2, thereby preventing the formation of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]-5-nitro-2-furamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2, and to have potential as an anticancer agent. It has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(difluoromethoxy)phenyl]-5-nitro-2-furamide in lab experiments is its potential as an inhibitor of certain enzymes, which can be useful in studying the biochemical pathways involved in various physiological processes. However, one limitation is that its mechanism of action is still being studied, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving N-[2-(difluoromethoxy)phenyl]-5-nitro-2-furamide. One area of interest is its potential as an anticancer agent, and further studies are needed to determine its efficacy in vivo. Another potential direction is to study its effects on other enzymes and biochemical pathways, which could lead to the development of new treatments for a variety of diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments.
Synthesemethoden
The synthesis of N-[2-(difluoromethoxy)phenyl]-5-nitro-2-furamide involves a series of chemical reactions. The starting materials are 2-(difluoromethoxy)aniline and 5-nitro-2-furoic acid, which are reacted together in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain N-[2-(difluoromethoxy)phenyl]-5-nitro-2-furamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-[2-(difluoromethoxy)phenyl]-5-nitro-2-furamide has been used as a research tool in a variety of fields, including biochemistry and pharmacology. It has been shown to have potential as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O5/c13-12(14)21-8-4-2-1-3-7(8)15-11(17)9-5-6-10(20-9)16(18)19/h1-6,12H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILYKJXNRSBHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(difluoromethoxy)phenyl]-5-nitrofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5788171.png)
![2-[(2-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5788173.png)
![methyl 4-[(1-naphthylacetyl)amino]benzoate](/img/structure/B5788177.png)
![N-[(dibenzylamino)carbonothioyl]-2-methylpropanamide](/img/structure/B5788178.png)


![N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5788201.png)
![{4-[(2-thienylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5788209.png)



![methyl 4-{[(N-benzoylglycyl)oxy]methyl}benzoate](/img/structure/B5788243.png)

